molecular formula C15H30N2O4 B6309210 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid CAS No. 1208370-74-4

3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid

Cat. No.: B6309210
CAS No.: 1208370-74-4
M. Wt: 302.41 g/mol
InChI Key: MEFCUUJMGFGMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The process begins with the reaction of di-tert-butyl dicarbonate with the amino acid in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions can vary, but it often involves stirring the mixture at ambient temperature or heating it to around 40°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection using TFA results in the formation of the free amine .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid is unique due to its specific structure, which includes both the Boc-protected amino group and the diethylamino propyl group. This combination provides distinct reactivity and functionality compared to other Boc-protected amino acids .

Properties

IUPAC Name

3-[3-(diethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-6-16(7-2)10-8-11-17(12-9-13(18)19)14(20)21-15(3,4)5/h6-12H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFCUUJMGFGMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.